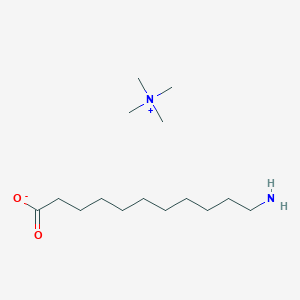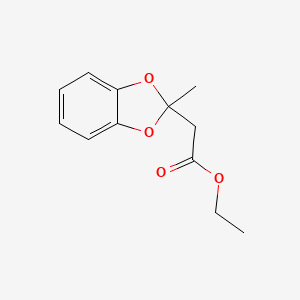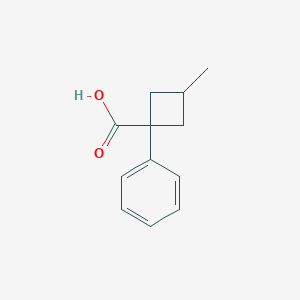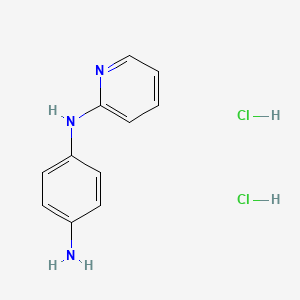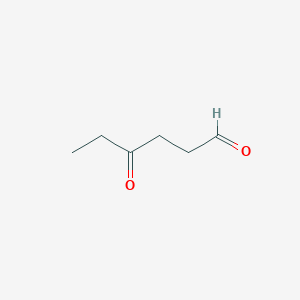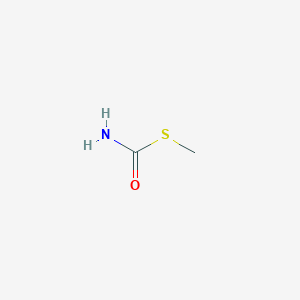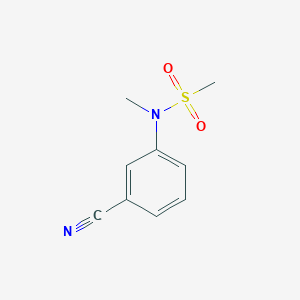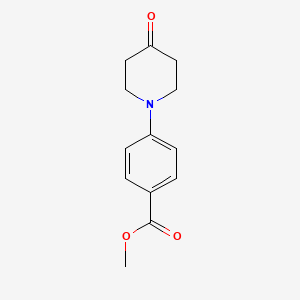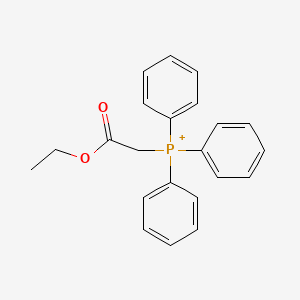
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate . The reaction is typically carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature for 24 hours . The product is then filtered and washed with ethyl acetate to obtain the final compound .
Chemical Reactions Analysis
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium undergoes various chemical reactions, including:
Wittig Olefination: It reacts with aldehydes or ketones to form alkenes.
Bergman Cyclization: It is used in the synthesis of precursors for Bergman cyclization.
Michael Addition: It acts as a Michael acceptor in reactions with nucleophiles.
Common reagents used in these reactions include aldehydes, ketones, and nucleophiles such as amines and thiols . The major products formed from these reactions are alkenes, cyclized compounds, and Michael adducts .
Scientific Research Applications
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium involves its role as a reactant in various chemical reactions. It acts as a Michael acceptor, participating in nucleophilic addition reactions . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium can be compared with similar compounds such as:
Carboxymethyl-triphenyl-phosphonium bromide: Similar in structure but lacks the ethyl ester group.
Ethyltriphenylphosphonium: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields .
Properties
Molecular Formula |
C22H22O2P+ |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium |
InChI |
InChI=1S/C22H22O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3/q+1 |
InChI Key |
BDBCCQWLFKVQRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


